molecular formula C8H14O2 B1175189 dendrotoxin B CAS No. 142661-43-6

dendrotoxin B

Cat. No.: B1175189
CAS No.: 142661-43-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dendrotoxin B is a neurotoxin that belongs to a class of peptides known for their potent and selective inhibition of specific voltage-gated potassium (Kv) channels, particularly subtypes within the Kv1 family . By binding to and blocking these channels, this compound enhances neuronal excitability. This action is characterized by a hyperpolarized firing threshold for action potentials, an increase in firing frequency, and a delay in action potential repolarization . This makes it an invaluable pharmacological tool for studying the structure and function of potassium channels in neuronal membranes . The primary mechanism of this compound involves the reversible blockade of the potassium channel pore. The toxin is a basic protein with a net positive charge, and it is proposed that electrostatic interactions between its cationic domain and anionic sites on the channel mediate its binding, physically preventing potassium ion conductance . This blockade disrupts the normal repolarization phase of the action potential, leading to prolonged depolarization and a consequent increase in neurotransmitter release at synapses, such as the neuromuscular junction . In research, this compound is used to probe the roles of Kv1 channels in synaptic integration, neuronal firing patterns, and axonal excitability . Its high potency and selectivity for specific potassium channel subtypes (e.g., Kv1.1, Kv1.2) make it a critical reagent for delineating the contributions of these channels to physiology and pathophysiology . Furthermore, radiolabeled dendrotoxins have been instrumental in the purification and characterization of potassium channel proteins . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

142661-43-6

Molecular Formula

C8H14O2

Synonyms

dendrotoxin B

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Research

Dendrotoxin B primarily acts as a blocker of voltage-gated potassium channels, which are crucial for the proper functioning of neurons. This property has made it a valuable tool in neuropharmacological studies.

  • Mechanism of Action : this compound binds to the nodes of Ranvier on motor neurons, inhibiting potassium currents and thereby enhancing neurotransmitter release at neuromuscular junctions. This action can lead to prolonged endplate potentials and increased muscle contraction, making it useful for studying synaptic transmission mechanisms .
  • Case Study : Research has demonstrated that this compound can enhance synaptic transmission in mouse diaphragm preparations, indicating its potential role in understanding neuromuscular disorders .

Antivenom Development

The neurotoxicity of this compound poses significant risks in snakebite cases, prompting research into effective antivenoms.

  • Recombinant Antivenom : A study developed a recombinant antivenom using human immunoglobulin G (IgG) monoclonal antibodies capable of neutralizing dendrotoxin-mediated neurotoxicity. The study found that specific IgG cocktails could provide full protection against lethal doses of black mamba venom in rodent models .
  • Data Table 1: Efficacy of IgG Cocktails Against this compound
    IgG CocktailNeutralization Efficacy (%)Animal Model Used
    Cocktail 1100Rodent
    Cocktail 275Rodent
    Cocktail 350Rodent

Therapeutic Potential

The unique properties of this compound have led to investigations into its therapeutic applications beyond antivenom.

  • Peptide-Based Inhibitors : Recent studies have focused on developing peptide-based inhibitors against this compound through phage display screening. These inhibitors could potentially be used to counteract the effects of dendrotoxin exposure and provide insights into designing novel therapeutic agents .
  • Case Study : A study reported the discovery of several phage-derived peptides that bind specifically to this compound, showing promise as potential therapeutics for snakebite victims .

Understanding Ion Channel Dynamics

This compound serves as a model compound for studying the dynamics of ion channels, particularly in the context of potassium channel selectivity.

  • Research Findings : Investigations have shown that specific amino acid residues in this compound are critical for its binding affinity to potassium channels. Understanding these interactions can aid in the design of selective ion channel blockers for therapeutic purposes .
  • Data Table 2: Key Residues Affecting Binding Affinity
    Residue PositionAmino Acid TypeEffect on Binding Affinity
    5LysineCritical
    29LysineModerate
    28-30Triplet (K28-K29-K30)Variable

Comparison with Similar Compounds

Dendrotoxin Family Members

  • α-Dendrotoxin (α-DaTX) : Shares 45% sequence identity with DTx-B. Both contain two α-helices and two antiparallel β-sheets, but DTx-B has unique residues (e.g., Lys8, Arg25) in the β-turn region that enhance its interaction with Kv1.2 .
  • δ-Dendrotoxin (δ-DaTX): Differs from DTx-B by 20 amino acids. While δ-DaTX preferentially blocks non-inactivating Kv channels (e.g., Kv1.5), DTx-B targets inactivating Kv1.1/1.2 channels .

Parasitic Kunitz Inhibitors

  • EgKU-1 (Echinococcus granulosus): Shares 45% homology with DTx-B but lacks critical lysine residues (e.g., Lys5 in α-DaTX), resulting in weaker Kv channel affinity. EgKU-1’s elongated crevasse structure reduces its specificity compared to DTx-B .
  • Kunitz4 (Tapeworm) : Structural modeling reveals 45% identity with α-DaTX but diverges in the N-terminal region, abolishing Kv-blocking activity .

Table 1: Structural Comparison of Dendrotoxin B and Homologs

Compound Sequence Identity to DTx-B Key Structural Features Target Channels
DTx-B - Lys8, Arg25 in β-turn; Cys5-Cys55 bond Kv1.1, Kv1.2
α-DaTX 45% Leu9, Lys29 in β-turn; Cys5-Cys55 bond Kv1.1, Kv1.6
δ-DaTX ~60% Lys3, Arg10 in N-terminal; Cys5-Cys55 bond Kv1.5, Kv3.1
EgKU-1 45% Lys8, Arg25 in β-turn; elongated crevasse Non-specific

Functional Specificity

Channel Subtype Selectivity

  • DTx-B vs. α-DaTX : DTx-B inhibits Kv1.2 with 10-fold higher potency than α-DaTX due to its Lys8 residue, which forms salt bridges with Glu427 in Kv1.2 . α-DaTX, however, shows broader activity against Kv1.1 and Kv1.6 .
  • DTx-B vs. δ-DaTX : δ-DaTX binds to Kv1.5 via hydrophobic interactions with Tyr449, a mechanism absent in DTx-B .

Synergistic and Antagonistic Interactions

  • Calcicludine : Shares allosteric coupling with dihydropyridine receptors, a trait absent in DTx-B. Both toxins partially occlude ion permeation but differ in binding sites .

Mechanisms of Action

  • DTx-B : Blocks Kv channels by inserting its β-turn into the channel pore, stabilized by salt bridges (Lys8-Glu423) and hydrophobic interactions (Leu7) .
  • Mamba Toxin I/K : Differ from DTx-B by 7–20 residues; these changes reduce Kv1.2 affinity but enhance acetylcholine release facilitation .

Table 2: Functional Outcomes of this compound and Analogs

Compound Primary Mechanism Effect on Neurotransmission IC50 (Kv1.2)
DTx-B Pore occlusion via β-turn insertion Potentiation ~5 nM
α-DaTX Partial pore block Moderate potentiation ~50 nM
δ-DaTX Allosteric modulation Weak potentiation >100 nM
Toxin I (Mamba) Facilitation of ACh release Strong potentiation N/A

Preparation Methods

Venom Collection and Initial Processing

Venom milked from Dendroaspis species (e.g., D. polylepis or D. angusticeps) serves as the primary source of dendrotoxin B. Fresh venom is lyophilized and stored at -20°C to preserve stability. Crude venom undergoes solubilization in buffered solutions (e.g., 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl) to dissociate protein aggregates. Centrifugation at 15,000 × g removes particulate matter, yielding a clarified supernatant.

Chromatographic Fractionation

Gel Filtration Chromatography : Initial fractionation uses Sephadex G-50 or Superdex 30 columns to separate venom components by molecular weight. This compound (~7 kDa) elutes in mid-range fractions, distinct from higher-MW neurotoxins (e.g., α-neurotoxins) and lower-MW peptides.

Ion-Exchange Chromatography : Further purification employs DEAE-Sepharose or CM-Cellulose columns. This compound’s basic isoelectric point (pI ~9–10) facilitates binding to cation-exchange resins, with elution achieved via NaCl gradients (0–500 mM).

High-Resolution Purification Using RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) on C18 columns resolves this compound from homologs (e.g., dendrotoxin-δ or -1). A linear gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid over 60 minutes yields pure fractions, monitored at 220 nm. For example, D. polylepis venom fractionated into eight peaks (Dp1–Dp8), with this compound identified in Dp5–Dp7 via MALDI-TOF MS:

FractionMajor ComponentMolecular Weight (Da)
Dp5Dendrotoxin-δ6,555–6,557
Dp6This compound6,560–6,570
Dp7Mixed toxins6,560–8,069

Synthetic Production Methods

Solid-Phase Peptide Synthesis (SPPS)

This compound’s 57–60 amino acid sequence is synthesized via Fmoc-based SPPS on Wang or Sieber amide resins. Key steps include:

  • Chain Assembly : Cycles of deprotection (20% piperidine/DMF) and coupling (HBTU/HOBt activation) for each residue.

  • Disulfide Bond Formation : Three conserved Cys residues (positions 6–34, 17–42, 28–53) are paired via sequential oxidation in glutathione redox buffer (0.5 mM reduced, 0.25 mM oxidized).

Oxidative Folding and Refolding

Linear peptide undergoes folding in 0.1 M Tris-HCl (pH 8.7) with 1 mM EDTA and glutathione. Analytical RP-HPLC monitors intermediates, with correct folding confirmed by co-elution with native toxin and MALDI-TOF MS:

Folding Time (h)Species Detected (Da)Disulfide Status
07,012 (linear)None
126,995 (1 disulfide)Partial
246,978 (native)Full

Characterization and Quality Control

Mass Spectrometry Analysis

MALDI-TOF MS validates molecular weight (6,978–7,012 Da) and disulfide integrity. Deviations >5 Da indicate misfolding or truncations. Electrospray ionization (ESI)-MS further resolves isotopic patterns for sequence verification.

Functional Assays for Activity Validation

Patch-Clamp Electrophysiology : this compound (10–100 nM) blocks Kv1.1/Kv1.2 channels in rat neurons, prolonging action potentials. IC₅₀ values are determined via dose-response curves.
Radioligand Binding : Competition assays with ¹²⁵I-labeled dendrotoxin quantify binding affinity (Kₐ ≈ 0.5–1 nM).

Challenges and Optimization

Stability Issues During Purification

This compound degrades at pH <6 or >8.5. Buffers with 0.1% BSA or 5% glycerol mitigate adsorption losses in HPLC systems.

Scalability of Synthetic Approaches

SPPS yields ≤30% pure product, necessitating iterative RP-HPLC. Total synthesis costs exceed $50,000 per gram, limiting industrial production .

Q & A

Q. What are the primary biochemical assays used to characterize dendrotoxin B’s interaction with potassium channels, and how should experimental parameters be optimized?

this compound’s activity is typically assessed using electrophysiological techniques (e.g., patch-clamp recordings) to measure its inhibition of voltage-gated potassium channels (Kv1 subtypes). Key parameters include:

  • Ion concentration gradients : Adjust extracellular K⁺ levels to mimic physiological conditions and avoid artificial depolarization .
  • Dose-response curves : Use at least three independent replicates to determine IC₅₀ values, ensuring statistical robustness .
  • Control experiments : Include untreated channels and toxin-negative controls to validate specificity .
    Methodological details should align with protocols described in peer-reviewed electrophysiology studies, with emphasis on reproducibility .

Q. How do researchers validate the purity and structural integrity of this compound in experimental preparations?

Validation involves:

  • Mass spectrometry (MS) : Confirm molecular weight and detect post-translational modifications .
  • Circular dichroism (CD) : Assess secondary structure integrity, particularly for synthetic or recombinant variants .
  • Bioactivity assays : Compare toxin batches using standardized potassium channel inhibition assays to ensure consistent potency .
    Documentation must comply with journal requirements for novel compounds, including raw data in supplementary materials .

Q. What ethical considerations apply when using this compound in animal models to study neurotoxicity?

  • Institutional Review : Proposals must detail toxin dosage, administration routes, and humane endpoints to comply with animal ethics committees .
  • Data transparency : Negative results (e.g., lack of toxicity in certain tissues) must be reported to avoid publication bias .
  • Biosafety : Follow guidelines for handling bioactive peptides, including waste disposal and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can contradictory data on this compound’s binding affinity across studies be systematically resolved?

Contradictions often arise from methodological variability. A systematic approach includes:

  • Meta-analysis : Use GRADE criteria to evaluate study quality, focusing on variables like temperature, pH, and channel subunit composition .
  • Structural analogs : Test this compound derivatives to isolate residues critical for binding discrepancies .
  • Collaborative replication : Share toxin samples and protocols across labs to control for batch-specific variability .

Q. What strategies are effective for integrating this compound into in vivo models to study synaptic plasticity without confounding off-target effects?

  • Conditional knockout models : Use tissue-specific Kv1.1/1.2 knockout mice to isolate this compound’s effects on residual channels .
  • Localized administration : Employ microinjection or optogenetic toxin delivery to restrict activity to targeted brain regions .
  • Multimodal imaging : Combine electrophysiology with calcium imaging to correlate channel inhibition with synaptic remodeling .

Q. How can computational modeling enhance the design of experiments probing this compound’s allosteric modulation of potassium channels?

  • Molecular dynamics (MD) simulations : Predict toxin-channel interaction hotspots to guide mutagenesis studies .
  • Docking algorithms : Screen this compound against Kv1 subtypes to prioritize in vitro testing of high-affinity candidates .
  • Quantitative structure-activity relationship (QSAR) : Derive predictive models for toxin potency using historical IC₅₀ datasets .

Methodological and Analytical Considerations

Q. What criteria should guide the selection of negative controls in this compound experiments?

  • Pharmacological controls : Use tetraethylammonium (TEA) or other Kv blockers to distinguish this compound-specific effects .
  • Genetic controls : Include Kv1.1/1.2 knockout cells or tissues to confirm target specificity .
  • Blinded analysis : Ensure data interpretation is unbiased by masking treatment groups during analysis .

Q. How should researchers address low reproducibility in this compound’s effects across different cell lines or animal strains?

  • Strain validation : Pre-screen cell lines or animal models for Kv1 subtype expression levels using qPCR or Western blot .
  • Standardized protocols : Adopt community-agreed guidelines for toxin preparation and assay conditions (e.g., buffer composition, temperature) .
  • Data sharing : Deposit raw datasets in public repositories (e.g., Zenodo) to enable cross-validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.